molecular formula C19H16N2O4 B2680938 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-36-1

2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2680938
CAS No.: 1054388-36-1
M. Wt: 336.347
InChI Key: ZZBYEVBITSKZEE-UHFFFAOYSA-N
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Description

Phenoxyacetic acid derivatives are a group of chemicals that have been developed as commercially important herbicides . They act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .


Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives involves various chemical techniques and computational chemistry applications . The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives can be analyzed using various computational tools . These tools can provide insights into the molecular framework of these compounds, which can be useful in designing new derivatives with enhanced properties .


Chemical Reactions Analysis

The chemical reactions involving phenoxyacetic acid derivatives can be complex and involve various intermediates and reaction pathways . Detailed analysis of these reactions can provide insights into the reactivity and stability of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can be analyzed using various techniques . These properties can include molecular weight, solubility, stability, and reactivity .

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

A study explored compounds structurally related to "2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid" for their potential as allosteric modifiers of hemoglobin. These compounds were tested for their ability to decrease the oxygen affinity of human hemoglobin A, aiming to find applications in conditions that benefit from modified oxygen delivery, such as ischemia, stroke, and tumor radiotherapy. Several compounds demonstrated significant activity, indicating their potential in clinical and biological applications (Randad et al., 1991).

Polymer Chemistry

Research into the sustainability of polymer materials identified phloretic acid, a compound related to the one , as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This study showcases the potential of using naturally occurring phenolic compounds to develop bio-based materials with applications across a wide range of fields, highlighting the shift towards more sustainable materials science practices (Trejo-Machin et al., 2017).

Diuretic Agents

Investigations into new classes of diuretic agents have led to the synthesis of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, showing notable saluretic and diuretic properties in animal models. Such studies contribute to the development of novel treatments for conditions requiring diuresis, showcasing the broad potential of phenoxyacetic acid derivatives in therapeutic applications (Bicking et al., 1976).

Organometallic Chemistry

The synthesis and characterization of triorganotin(IV) complexes with derivatives similar to "this compound" have been reported, providing insights into the structural and electronic properties of these complexes. Such studies are vital for understanding the applications of organometallic compounds in catalysis, materials science, and as precursors in organic synthesis (Baul et al., 2002).

Mechanism of Action

Phenoxyacetic acid derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Safety and Hazards

The safety and hazards associated with phenoxyacetic acid derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the study of phenoxyacetic acid derivatives could involve the design of new derivatives with enhanced properties . This could include improved efficacy, selectivity, and safety profiles .

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-13-6-2-4-8-16(13)21-19(24)15(11-20)10-14-7-3-5-9-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYEVBITSKZEE-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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